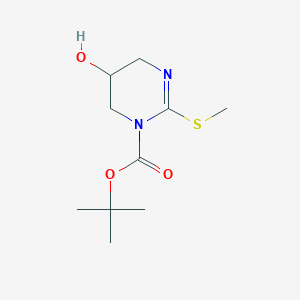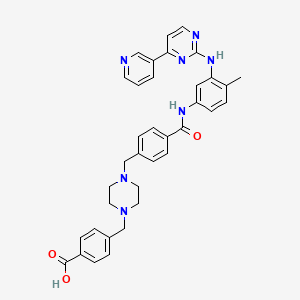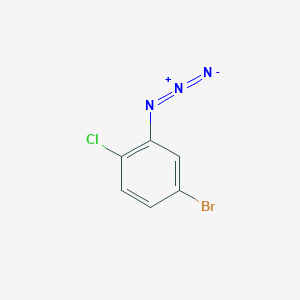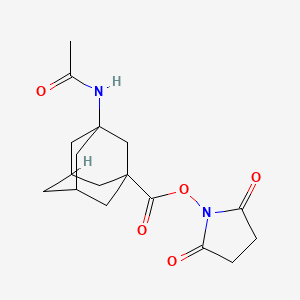
2,4',5-Trichlorobiphenyl-2',3',5',6'-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The compound is specifically labeled with deuterium (D), a stable hydrogen isotope, at specific positions, making it useful for tracing and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 typically involves the chlorination of biphenyl compounds followed by the introduction of deuterium atoms. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of catalysts like iron or aluminum chloride. The deuterium labeling is achieved through the exchange of hydrogen atoms with deuterium using deuterated solvents or reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction controls to ensure the desired isotopic labeling and chemical purity. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives .
Scientific Research Applications
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Environmental Studies: Used as a tracer to study the environmental fate and transport of PCBs.
Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis.
Toxicology: Helps in understanding the metabolism and toxicokinetics of PCBs in biological systems.
Industrial Applications: Used in the development of standards and calibration materials for analytical instruments
Mechanism of Action
The mechanism of action of 2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to aryl hydrocarbon receptors (AhR), leading to the activation of gene expression related to xenobiotic metabolism. The compound can also undergo biotransformation through enzymatic reactions, resulting in the formation of hydroxylated metabolites that may exert toxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
- 3,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 3,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5
Uniqueness
2,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is unique due to its specific deuterium labeling, which allows for precise tracing and analytical studies. Its chemical structure and isotopic composition make it particularly valuable in environmental and toxicological research, where understanding the behavior and effects of PCBs is crucial .
Properties
Molecular Formula |
C12H7Cl3 |
|---|---|
Molecular Weight |
261.6 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-(2,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H/i1D,2D,3D,4D |
InChI Key |
VAHKBZSAUKPEOV-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)










